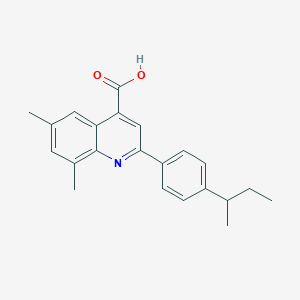

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains a carboxylic acid group (-COOH), a common functional group in organic chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available due to lack of specific studies .

Scientific Research Applications

Overview of Chemical Compounds Research

Psychotropic Activity and Drug Development

The development of new potential drugs with psychotropic activity among phosphorylated carboxylic acids derivatives highlights a significant area of research. One study detailed the investigation into the tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties of difenilphosphorylacetic acid hydrazide and its successors, showing the versatility of carboxylic acids in drug development (Semina et al., 2016).

Antioxidant and Therapeutic Roles

Chlorogenic Acid (CGA), a derivative of caffeoylquinic acid, exemplifies the therapeutic potential of phenolic compounds, possessing antioxidant, antibacterial, hepatoprotective, and other health-beneficial properties. This highlights the importance of carboxylic acid compounds in addressing metabolic syndrome and related disorders, offering insights into their broad applicability in enhancing human health (Naveed et al., 2018).

Biocatalyst Inhibition and Industrial Applications

The inhibition of biocatalysts by carboxylic acids, despite their potential as precursors for industrial chemicals, underscores the complex interactions of these compounds within biological systems. Research into overcoming the inhibitory effects of carboxylic acids on microbes like E. coli and S. cerevisiae suggests strategies for metabolic engineering to enhance industrial bioprocesses (Jarboe et al., 2013).

Optoelectronic Applications

Investigations into the BODIPY-based materials, including carboxylic acid derivatives, for organic light-emitting diodes (OLEDs) applications, reveal the potential of these compounds in advancing organic optoelectronics. This research demonstrates the adaptability of carboxylic acids in creating 'metal-free' infrared emitters for OLED devices, showcasing their utility beyond traditional chemical and pharmaceutical applications (Squeo & Pasini, 2020).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, derived entirely from biomass, exemplifies the role of carboxylic acids in sustainable drug synthesis, offering a cost-effective and environmentally friendly alternative for pharmaceutical manufacturing. Its application in cancer treatment and medical materials underscores the importance of carboxylic acids in developing new medicinal solutions (Zhang et al., 2021).

Future Directions

properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(24)25)18-11-13(2)10-15(4)21(18)23-20/h6-12,14H,5H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQETQHHCHBJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)